molecular formula C19H21N3O2S B3704473 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

Cat. No.: B3704473
M. Wt: 355.5 g/mol
InChI Key: XXRDOYNHZPKUFD-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE is a benzimidazole-derived acetamide featuring a sulfanyl (-S-) linkage and a 4-ethylphenyl substituent. This compound’s design aligns with pharmacophores known for antimicrobial, anticancer, or enzyme-modulating activities, common in benzimidazole derivatives .

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-13-5-7-14(8-6-13)20-18(23)12-25-19-21-16-10-9-15(24-4-2)11-17(16)22-19/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRDOYNHZPKUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The ethoxy and ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Benzimidazole Moiety : This can be achieved through the reaction of o-phenylenediamine with ethyl orthoformate under acidic conditions.
  • Thioether Formation : The benzodiazole derivative is reacted with a thiol reagent to introduce the sulfanyl group.
  • Acetamide Formation : The final coupling reaction occurs between the benzodiazole and an acetamide derivative using standard peptide coupling reagents like EDCI and HOBt.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as an anti-cancer agent due to its ability to interact with specific enzymes and receptors involved in cancer pathways. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting pathways critical for cell proliferation.

Biological Studies

Research indicates that 2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-ethylphenyl)acetamide could serve as a valuable tool in enzyme inhibition studies. Its structural characteristics may allow it to modulate enzyme activities or receptor functions, providing insights into biochemical pathways.

Industrial Applications

In the pharmaceutical industry, this compound may act as an intermediate in the synthesis of more complex molecules. Its unique properties could be harnessed in developing new drugs or agrochemicals, particularly those targeting specific biological mechanisms.

Mechanism of Action

The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis, protein synthesis, or signal transduction.

    Pathways Involved: It may interfere with key biochemical pathways, leading to the inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE ()

  • Structure : Oxazole ring replaces benzimidazole; benzenesulfonyl and methoxyphenyl substituents.
  • Molecular Weight : 480.55 g/mol (C₂₄H₂₀N₂O₅S₂).
  • Key Difference : Oxazole’s lower aromaticity reduces planarity compared to benzimidazole, impacting target binding .

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHANESULFONYLPHENYL)ACETAMIDE ()

  • Structure : Benzodiazole (imidazole fused with benzene) core; methanesulfonylphenyl group.
  • Activity : Moderate anticancer activity (IC₅₀: 8–12 µM) and weak antimicrobial effects, attributed to sulfonyl-electron withdrawal effects .
  • Key Difference : Benzodiazole’s nitrogen positioning alters hydrogen-bonding capacity vs. benzimidazole .

Substituent-Driven Comparisons

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) ()

  • Structure : Triazole core with pyridinyl and ethylphenyl groups.
  • Activity : Insect repellent targeting odorant receptors; EC₅₀: 2–5 µM in electrophysiological assays.
  • Key Difference : Triazole’s smaller ring size increases metabolic stability but reduces π-stacking vs. benzimidazole .

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE ()

  • Structure : Imidazole core with benzodioxole and methyl/methoxyphenyl groups.
  • Activity : Hypothesized to modulate cytochrome P450 enzymes due to benzodioxole’s electron-rich nature.
  • Key Difference : Benzodioxole enhances membrane permeability but introduces steric hindrance .

Functional Group Modifications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE ()

  • Structure : Benzothiazole core with methyl-triazole substituent.
  • Activity : Enhanced thermal stability (decomposition >250°C) and moderate antifungal activity (MIC: 16 µg/mL vs. Candida albicans).
  • Key Difference : Benzothiazole’s sulfur atom increases lipophilicity vs. benzimidazole’s nitrogen .

2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE ()

  • Structure : Triazole core with chloro- and methylphenyl groups.
  • Activity : Herbicidal activity (90% inhibition of Amaranthus at 100 ppm) due to chloro-substituent’s electrophilicity.
  • Key Difference : Chlorine’s electronegativity enhances reactivity but may increase toxicity .

Data Tables

Table 2. Substituent Impact on Activity

Substituent Type Example Compound Effect on Activity
Ethoxy (Position 5) Target Compound Enhances metabolic stability and solubility
Chlorophenyl () Triazole derivative Increases herbicidal potency
Methanesulfonyl () Benzodiazole derivative Reduces antimicrobial efficacy

Research Implications

The target compound’s ethoxy-benzimidazole scaffold offers a balance of planarity and solubility, positioning it as a candidate for protease or kinase inhibition studies. Structural analogs with triazole or oxazole cores prioritize metabolic stability (e.g., VUAA1’s insect repellency) , while benzothiazole derivatives () excel in antifungal applications.

Biological Activity

The compound 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfany]-N~1~-(4-ethylphenyl)acetamide is a synthetic derivative of benzimidazole, a class known for its diverse pharmacological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

PropertyValue
Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
IUPAC Name 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfany]-N~1~-(4-ethylphenyl)acetamide
InChI Key ZFFXNRATVWPCHY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized to act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby disrupting their catalytic functions. Additionally, it may modulate receptor activities, influencing signal transduction pathways crucial for cellular responses.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that certain benzimidazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that compounds similar to 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfany]-N~1~-(4-ethylphenyl)acetamide can induce apoptosis in cancer cell lines. Mechanistically, this may involve the activation of caspases and modulation of cell cycle regulatory proteins .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzimidazole derivatives. Specifically, compounds were tested in models of oxidative stress-induced neurodegeneration. Results indicated that these derivatives could mitigate oxidative damage and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activities of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfany]-N~1~-(4-ethylphenyl)acetamide can be compared to other benzimidazole derivatives such as mebendazole and albendazole, which are known for their anthelmintic properties. While these compounds primarily target parasitic infections, the compound shows broader therapeutic potential due to its unique functional groups which enhance its interaction with various biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives against common pathogens. The results indicated that compounds with similar structures to 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfany]-N~1~-(4-ethylphenyl)acetamide exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli .
  • Neuroprotection in Rodent Models : In vivo studies using rat models demonstrated that treatment with benzimidazole derivatives reduced markers of oxidative stress and inflammation following ethanol-induced neurotoxicity. The treated groups showed improved cognitive function and reduced neuronal damage .

Q & A

Q. What are the critical steps in synthesizing 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide, and how can purity be ensured?

The synthesis typically involves:

  • Step 1 : Formation of the benzimidazole core via condensation of 5-ethoxy-1H-benzimidazole-2-thiol with appropriate electrophiles.
  • Step 2 : Sulfanyl-acetamide linkage through nucleophilic substitution or thiol-ene reactions under controlled pH and temperature (e.g., anhydrous ethanol, reflux at 80°C for 4–6 hours) .
  • Step 3 : Final purification via column chromatography or recrystallization.
    Purity Assurance : Use TLC (chloroform:methanol, 7:3) for reaction monitoring and confirm structural integrity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm). 13C NMR confirms carbonyl (C=O) at ~170 ppm and sulfanyl linkages .
  • Mass Spectrometry : HRMS provides exact mass (e.g., calculated for C₂₃H₂₄N₄O₂S: 444.16 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability : Perform accelerated degradation studies (pH 1–13 buffers, 37°C). The benzimidazole moiety is prone to hydrolysis under acidic conditions (pH < 3), while the sulfanyl group oxidizes in alkaline media (pH > 10) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (expected >200°C due to aromatic stability) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in NOESY (Nuclear Overhauser Effect) correlations may arise from dynamic rotational isomerism in the sulfanyl-acetamide linkage.
  • Resolution : Combine X-ray crystallography (for solid-state conformation) with variable-temperature NMR to assess rotational barriers .
  • Validation : Cross-reference with DFT (Density Functional Theory) calculations to predict stable conformers .

Q. How can the compound’s environmental fate be evaluated using experimental and computational models?

  • Experimental Design :
    • Partitioning Studies : Measure logP (octanol-water) to assess hydrophobicity.
    • Degradation Pathways : Use LC-MS/MS to identify photolytic/hydrolytic byproducts under simulated environmental conditions (e.g., UV light, pH 5–9) .
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict biodegradation half-lives and ecotoxicity .

Q. What mechanistic hypotheses explain its potential enzyme inhibition activity?

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like cytochrome P450 or kinases. The benzimidazole and sulfanyl groups may act as hydrogen bond donors/acceptors .
  • Validation : Perform kinetic assays (e.g., IC₅₀ determination via fluorescence quenching) and compare with structural analogs to establish SAR (Structure-Activity Relationships) .

Methodological Considerations

Q. How to optimize synthetic yield when scaling up reactions?

  • Key Parameters :
    • Solvent Choice : Replace ethanol with DMF or THF for better solubility of intermediates .
    • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce side reactions .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What statistical approaches address variability in biological assay data?

  • Experimental Design : Use a randomized block design to control for plate-to-plate variability in cytotoxicity assays.
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report IC₅₀ values with 95% confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

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